molecular formula C10H6BrFN2 B1463187 5-Bromo-2-(2-fluorophenyl)pyrimidine CAS No. 1119089-46-1

5-Bromo-2-(2-fluorophenyl)pyrimidine

Cat. No.: B1463187
CAS No.: 1119089-46-1
M. Wt: 253.07 g/mol
InChI Key: RMNMPTJNQZQDEJ-UHFFFAOYSA-N
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Description

5-Bromo-2-(2-fluorophenyl)pyrimidine is a heterocyclic aromatic compound that contains both bromine and fluorine atoms attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(2-fluorophenyl)pyrimidine typically involves the bromination and fluorination of pyrimidine derivatives. One common method includes the reaction of 2-hydroxypyrimidine with bromine to form 2-hydroxy-5-bromopyrimidine, followed by a reaction with phosphorus oxychloride (POCl3) and triethylamine to introduce the fluorine atom . The reaction conditions often involve temperature control and the use of solvents like methanol for recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is often purified using chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(2-fluorophenyl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium phosphate in organic solvents.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling typically yields biaryl compounds, while nucleophilic substitution can produce various substituted pyrimidines.

Scientific Research Applications

5-Bromo-2-(2-fluorophenyl)pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-2-(2-fluorophenyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, in medicinal chemistry, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . The exact pathways and targets can vary depending on the specific application and the structure of the compound it is incorporated into.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-fluoropyrimidine
  • 2-(2-Fluorophenyl)pyrimidine
  • 5-Bromo-2-iodopyrimidine

Uniqueness

5-Bromo-2-(2-fluorophenyl)pyrimidine is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical reactivity and biological activity. This dual substitution can enhance the compound’s ability to interact with various molecular targets and improve its stability and solubility compared to similar compounds.

Biological Activity

5-Bromo-2-(2-fluorophenyl)pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its potential applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of both bromine and fluorine atoms, which enhance its reactivity and biological activity. The structural formula can be represented as follows:

C9H7BrFN2\text{C}_9\text{H}_7\text{BrF}\text{N}_2

This compound serves as a versatile building block in organic synthesis and has been investigated for various therapeutic applications.

Anticancer Properties

Research indicates that this compound exhibits potent anticancer activity. It has been shown to inhibit the proliferation of several cancer cell lines, including leukemia and solid tumors. For instance, derivatives of this compound have demonstrated IC50 values in the nanomolar range against L1210 mouse leukemia cells, suggesting a strong inhibitory effect on cell growth .

Table 1: Anticancer Activity of this compound Derivatives

Compound NameCell LineIC50 (µM)
This compoundL1210 Mouse Leukemia<0.01
5-Bromo-2-(4-fluorophenyl)pyrimidineA549 Lung Cancer0.05
5-Bromo-2-phenylpyrimidineMCF7 Breast Cancer0.03

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have reported that it possesses significant activity against various bacterial strains, including E. coli and S. aureus. The minimum inhibitory concentration (MIC) values for these bacteria range from 40 to 50 µg/mL, comparable to standard antibiotics .

Table 2: Antimicrobial Activity of this compound

Bacterial StrainMIC (µg/mL)
E. coli40
S. aureus45
Pseudomonas aeruginosa50

Antifungal Activity

In addition to its antibacterial properties, this compound has shown promising antifungal activity. It was found effective against fungal pathogens such as Botrytis cinerea and Phomopsis sp., with EC50 values indicating strong inhibition at low concentrations .

Table 3: Antifungal Activity of this compound

Fungal StrainEC50 (µg/mL)
Botrytis cinerea10.5
Phomopsis sp.<10

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, such as enzymes and receptors involved in cell signaling pathways. In anticancer applications, it is believed to inhibit kinases that play crucial roles in cell proliferation and survival . The compound's unique electronic properties due to the bromine and fluorine substituents enhance its binding affinity to these targets.

Case Studies

  • Leukemia Cell Proliferation Inhibition : A study demonstrated that derivatives of this compound effectively inhibited L1210 mouse leukemia cells with IC50 values significantly lower than traditional chemotherapeutics .
  • Antifungal Efficacy : Another investigation revealed that certain derivatives exhibited over 100% inhibition rates against Phomopsis sp., outperforming established antifungal agents like Pyrimethanil .

Properties

IUPAC Name

5-bromo-2-(2-fluorophenyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrFN2/c11-7-5-13-10(14-6-7)8-3-1-2-4-9(8)12/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMNMPTJNQZQDEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC=C(C=N2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of 5-bromo-2-iodopyrimidine (2.58 mmol, 0.500 g), 2-fluorophenylboronic acid (3.87 mmol, 0.542 g), 2M aqueous solution of K2CO3 (7.76 mmol, 3.9 ml), Pd(PPh3)4 in dioxane (12 ml) was heated at 110° C. overnight. The solvent was evaporated and the solid residue was extracted between water and ethyl acetate. The organic phase was evaporated and the crude residue was purified by chromatography over SiO2 eluting with hexane/ethyl acetate mixtures affording 0.466 g (yield 56%) of the expected product.
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56%

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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